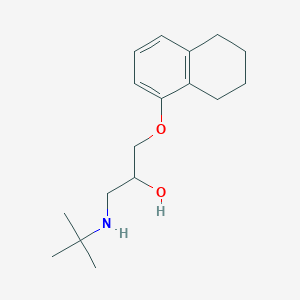

Nadolol EP Impurity G

Descripción general

Descripción

Nadolol EP Impurity G, with CAS No: 33841-03-1, is an impurity standard of Nadolol . Nadolol is a non-selective beta-adrenergic receptor antagonist, commonly known as a beta-blocker . It is prescribed for the treatment of conditions such as hypertension, angina pectoris, and certain cardiac arrhythmias .

Molecular Structure Analysis

The molecular formula of Nadolol EP Impurity G is C17H27NO2 . The molecular weight is 277.4 . The Smiles notation is OC(CNC©©C)COC1=CC=CC2=C1CCCC2 .Aplicaciones Científicas De Investigación

Analytical Method Development

Nadolol EP Impurity G: is utilized in the development of analytical methods. It serves as a reference standard to calibrate instruments and validate methods used for quantifying the presence of nadolol in various formulations . This impurity is essential for ensuring the accuracy and precision of analytical procedures, which is critical for regulatory compliance and drug safety.

Method Validation (AMV)

Nadolol EP Impurity G: plays a significant role in analytical method validation (AMV). It is used to demonstrate that an analytical method is suitable for its intended purpose, providing reliable performance over time. This includes assessments of specificity, linearity, accuracy, and precision .

Pharmacokinetic Studies

Researchers use Nadolol EP Impurity G in pharmacokinetic studies to understand the behavior of nadolol in the body. It helps in identifying potential metabolites and understanding the drug’s absorption, distribution, metabolism, and excretion (ADME) profiles .

Stability Testing

Stability testing is crucial for determining the shelf life of pharmaceutical productsNadolol EP Impurity G is used as a standard to assess the degradation of nadolol under various environmental conditions, such as temperature, humidity, and light exposure .

Drug Formulation Research

In drug formulation research, Nadolol EP Impurity G aids in the investigation of how different excipients and manufacturing processes affect the stability and efficacy of nadolol. It helps in optimizing the formulation to improve the drug’s performance and patient compliance .

Mecanismo De Acción

Target of Action

Nadolol EP Impurity G, a derivative of the drug Nadolol , primarily targets beta-adrenergic receptors . These receptors are predominantly located in the heart and smooth muscle cells of the vasculature .

Mode of Action

Nadolol EP Impurity G competes with adrenaline and other stress hormones for binding to beta receptors . By doing so, it inhibits the effects of these hormones, leading to a decrease in heart rate and blood pressure . Specifically, the antagonism of beta-1 and beta-2 adrenoceptors in the heart inhibits cyclic AMP and its signaling pathway, decreasing the strength and speed of contractions as well as the speed of relaxation and conduction .

Biochemical Pathways

The antagonism of beta-2 adrenoceptors in the smooth muscle cells of the vasculature inhibits their relaxation, leading to an increase in peripheral vascular resistance . This increase in resistance may contribute to the decrease in insulin sensitivity associated with nadolol use . Additionally, the antagonism of beta-1 adrenoceptors in the juxtaglomerular apparatus of the kidney inhibits the release of renin, and therefore angiotensin II mediated vasoconstriction, aldosterone mediated water retention, and the release of epinephrine .

Pharmacokinetics

Nadolol, the parent drug, is known to have a long half-life and is usually taken once daily . It is also known that Nadolol undergoes enterohepatic circulation .

Result of Action

The result of Nadolol EP Impurity G’s action is a reduction in heart rate and blood pressure . This makes it effective in managing cardiovascular conditions such as hypertension and angina .

Action Environment

It is known that the bioavailability of nadolol, the parent drug, can be greatly reduced by the co-administration of green tea . This suggests that dietary factors can influence the action, efficacy, and stability of Nadolol EP Impurity G.

Safety and Hazards

Nadolol impurity mixture, which includes Nadolol EP Impurity G, is classified as a Combustible Solid . The product is provided as delivered and specified by the issuing Pharmacopoeia . All information provided in support of this product, including SDS and any product information leaflets, have been developed and issued under the Authority of the issuing Pharmacopoeia .

Propiedades

IUPAC Name |

1-(tert-butylamino)-3-(5,6,7,8-tetrahydronaphthalen-1-yloxy)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO2/c1-17(2,3)18-11-14(19)12-20-16-10-6-8-13-7-4-5-9-15(13)16/h6,8,10,14,18-19H,4-5,7,9,11-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTYWAQSTDRZAAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(COC1=CC=CC2=C1CCCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

33841-03-1 | |

| Record name | Dideoxy nadolol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033841031 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIDEOXY NADOLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZZ282S5RPN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(2-Pyrimidinyl)-8-aza-5-azoniaspiro[4,5]decane bromide](/img/structure/B107874.png)

![11b-Ethoxy-4-methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridine-5,6-dione](/img/structure/B107894.png)